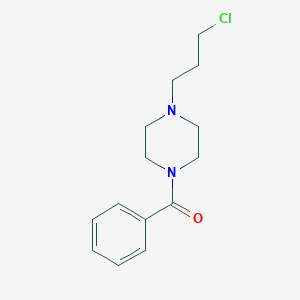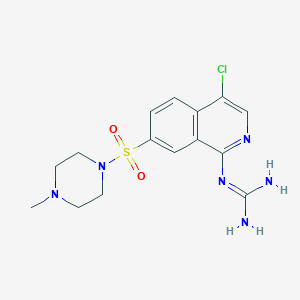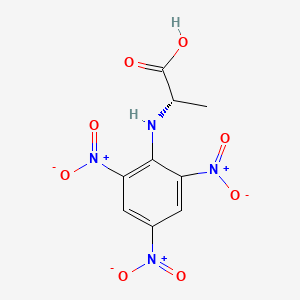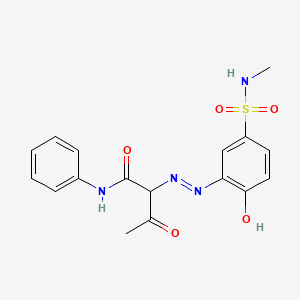![molecular formula C17H19BrN2S B13747112 2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide CAS No. 47070-04-2](/img/structure/B13747112.png)
2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide is a benzothiazole derivative known for its applications in various scientific fields. This compound is often used as a fluorescent dye due to its ability to bind to amyloid fibrils, making it useful in biological and medical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminothiophenol in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzothiazole ring .
Applications De Recherche Scientifique
2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a fluorescent dye for staining amyloid fibrils, aiding in the study of neurodegenerative diseases.
Medicine: Utilized in diagnostic assays for detecting amyloid deposits in tissues.
Industry: Employed in the development of optical and electronic devices due to its nonlinear optical properties
Mécanisme D'action
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it binds to amyloid fibrils, enhancing their fluorescence. This binding is facilitated by the interaction between the dimethylamino group and the fibrils, leading to a conformational change that increases fluorescence intensity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioflavin T: Another benzothiazole derivative used for similar applications in amyloid detection.
4-(Dimethylamino)phenyl]-vinylquinoxalines: Compounds with similar structural features used in nonlinear optical applications.
Uniqueness
2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide is unique due to its specific binding affinity to amyloid fibrils and its high fluorescence intensity. This makes it particularly valuable in the study of neurodegenerative diseases and in the development of diagnostic assays .
Propriétés
Numéro CAS |
47070-04-2 |
|---|---|
Formule moléculaire |
C17H19BrN2S |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline;bromide |
InChI |
InChI=1S/C17H19N2S.BrH/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3;/h5-11H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
WMPDQLXFSCRILT-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)





![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)






